molecular formula C16H21NO5 B024021 N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide CAS No. 23819-31-0

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

Cat. No.: B024021
CAS No.: 23819-31-0
M. Wt: 307.34 g/mol
InChI Key: GDYLYTADQGGFEF-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide (CAS: 23819-31-0) is a bicyclic heterocyclic compound with a pyrano[3,2-d][1,3]dioxin core. Its molecular formula is C₁₆H₂₁NO₅, and it has a molecular weight of 307.34 g/mol . Key structural features include:

  • A methoxy group (-OCH₃) at position 4.
  • A phenyl substituent at position 2.
  • An acetamide group (-NHCOCH₃) at position 6.

The compound exhibits moderate lipophilicity (XLogP3 = 0.8) and a polar surface area of 66 Ų, with 1 hydrogen bond donor and 5 acceptors . Its density is 1.23 g/cm³, and the boiling point is 509.5°C at 760 mmHg .

Properties

IUPAC Name

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYLYTADQGGFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946614
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23819-31-0, 4115-63-3
Record name NSC294860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC276415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Value
Molecular Formula C14H18O6
Molecular Weight 286.29 g/mol
CAS Number 4288-93-1

The structure includes a hexahydropyrano-dioxin moiety which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where various reagents are utilized to construct the complex structure. Synthetic routes often include the formation of the dioxin ring followed by acetamide derivatization.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study evaluated various benzoxazepine derivatives and found that compounds with similar structural features demonstrated cytotoxicity against several cancer cell lines. These studies suggest that this compound may induce apoptosis in tumor cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis

For instance, compounds with similar acetamide functionalities have shown to direct tumor cells towards apoptotic pathways in studies involving A549 and C6 cell lines .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research on related benzoxazepine derivatives indicates their potential in modulating inflammatory cytokines such as IL-6 and TNF-α. These effects are crucial in treating diseases characterized by chronic inflammation .

Antimicrobial Effects

Limited antimicrobial activity has been reported for compounds structurally related to this compound. Some studies indicate effectiveness against specific bacterial pathogens; however, the overall antimicrobial efficacy appears to be modest and varies depending on the specific structure and substituents present .

Study 1: Anticancer Activity Evaluation

In a recent study published in the Journal of Brazilian Chemical Society, researchers synthesized and evaluated several benzoxazepine derivatives for their anticancer activity. The findings demonstrated that certain derivatives significantly inhibited cancer cell growth and altered cytokine release patterns depending on the cancer cell type used .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing novel acetamide derivatives similar to N-(6-methoxy...acetamide). The results indicated varying degrees of cytotoxicity against different tumor cell lines and highlighted the importance of structural modifications in enhancing biological activity .

Study 3: Inflammatory Response Modulation

Research published in PubMed explored how compounds with similar structures could modulate inflammatory responses in vitro. The results suggested that these compounds might be promising candidates for developing anti-inflammatory therapies due to their ability to reduce pro-inflammatory cytokines .

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research indicates that derivatives of hexahydropyrano compounds exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This makes them potential candidates for developing therapeutic agents targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly relevant for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity
Preliminary studies have indicated that N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide exhibits antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Organic Synthesis

Synthetic Intermediates
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its functional groups can be modified to create a range of derivatives with varied biological activities. For example, modifications at the methoxy or phenyl groups can lead to compounds with enhanced pharmacological properties .

Chiral Synthesis
Due to its stereochemical configuration, this compound is valuable in asymmetric synthesis processes. It can be utilized to produce other chiral compounds necessary for pharmaceutical applications .

Materials Science

Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating new materials with improved mechanical and thermal properties. These materials could find applications in coatings and composite materials .

Nanotechnology
Research into nanocomposites has highlighted the potential of using this compound in the development of nanomaterials that exhibit enhanced properties such as increased strength and reduced weight. Such advancements could lead to innovations in various fields including electronics and aerospace .

Case Study 1: Antioxidant Activity Assessment

In a study published in Acta Crystallographica, researchers evaluated the antioxidant activity of several hexahydropyrano derivatives. The findings revealed that certain modifications to the structure significantly enhanced their ability to scavenge free radicals compared to standard antioxidants .

Case Study 2: Anti-inflammatory Mechanism

A research article documented the anti-inflammatory effects of the compound in a rat model of arthritis. The study demonstrated a marked reduction in swelling and pain indicators when treated with the compound compared to control groups .

Case Study 3: Synthesis of Chiral Derivatives

An investigation into asymmetric synthesis using this compound highlighted its utility as a chiral pool reagent. The study successfully produced several chiral alcohols with high enantiomeric excess .

Comparison with Similar Compounds

CAS 59868-86-9: N-[(4aR,6R,7R,8R,8aR)-8-Hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

  • Molecular Formula : C₂₂H₂₄N₂O₉
  • Molecular Weight : 460.43 g/mol .
  • Key Differences: Substitution at position 6 with a 4-nitrophenoxy group instead of methoxy. Additional hydroxyl group at position 7.

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS Not Provided)

  • Molecular Formula: C₂₅H₂₉NO₈
  • Key Features: Benzylidene group at positions 4 and 5. Glucopyranoside backbone fused to the pyrano-dioxin system .
  • Applications : Used as a synthetic intermediate in carbohydrate chemistry due to its stereochemical complexity .

2-[(7-Acetamido-2-phenyl-6-phenylmethoxy-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoic acid

  • Molecular Formula: C₂₅H₂₉NO₈
  • Key Differences: Propanoic acid substituent at position 8 instead of acetamide. Benzyloxy group at position 6 .

Functional Analogues with Modified Heterocycles

N-((4S,4aR,6R,8aS)-6-Acetyl-8a-(2,4-difluorophenyl)-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide

  • Key Features :
    • Replacement of dioxin with thiazine .
    • Difluorophenyl and acetyl groups .
  • Biological Relevance : Tested in BACE1(−/−) mice for neurological applications, suggesting fluorinated derivatives may enhance blood-brain barrier penetration .

7-Oxa-9-aza-spiro[4.5]decane Derivatives

  • Example: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Key Features: Spirocyclic framework instead of fused pyrano-dioxin. Benzothiazole substituents .
  • Applications : Explored for antitumor and antimicrobial activities due to spirocyclic rigidity .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound CAS 59868-86-9 Propanoic Acid Derivative Thiazine Analogue
Molecular Weight (g/mol) 307.34 460.43 471.49 ~400 (estimated)
XLogP3 0.8 1.5 1.2 2.1
Hydrogen Bond Donors 1 2 2 1
Rotatable Bonds 3 5 6 4
Topological Polar Surface Area (Ų) 66 135 128 95

Key Observations :

  • The target compound has the lowest molecular weight and rotational flexibility , favoring membrane permeability.
  • Fluorinated analogues (e.g., thiazine derivative) show increased lipophilicity, correlating with enhanced CNS activity .

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with carbohydrate-derived precursors. Key reagents include oxidizing agents (e.g., KMnO₄ for hydroxylation), reducing agents (e.g., LiAlH₄ for selective deprotection), and protecting groups to stabilize reactive intermediates. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions . For example, the pyrano-dioxin core may be formed via acid-catalyzed cyclization of a diol intermediate .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:

  • NMR : Assign stereochemistry via coupling constants and NOESY for spatial proximity .
  • X-ray crystallography : Confirm absolute configuration (e.g., orthorhombic P212121 space group observed in related derivatives) .
  • Mass spectrometry : Validate molecular weight (C15H19NO6, MW 309.31) .

Q. What are the solubility and storage guidelines for this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (DMSO, ethanol) is preferred for biological assays. Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the acetamide group. Avoid exposure to heat (>30°C) to maintain stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in stereoselective modifications of the pyrano-dioxin core?

  • Methodological Answer :

  • Temperature : Lower temperatures (–10°C to 0°C) reduce epimerization during glycosylation.
  • Solvent polarity : Use THF or DCM to stabilize transition states in SN2 mechanisms.
  • Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance enantiomeric excess. Monitor via chiral HPLC .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (InChIKey: ACACVISMIMMNCY-UHFFFAOYSA-N) .
  • MD simulations : GROMACS can model stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC50 against MCF-7 cells) .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer :

  • SAR studies : Replace the methoxy group with halogens (Cl, F) to improve membrane permeability.
  • Prodrug strategies : Introduce ester linkages for pH-dependent release in target tissues.
  • Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

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